Synthetic Yield in β-Lactone Ring-Opening
In the convergent synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines via Mitsunobu cyclization to the β-lactone followed by nucleophilic ring-opening with heterocyclic amines, the morpholine adduct (compound 5a, R=CH3) was obtained in 92% isolated yield. Under identical conditions (1 mmol β-lactone, 3 mmol amine, CH2Cl2, 2–24 h, flash chromatography), the piperidine analog (4a) gave 90% yield, the pyrrolidine analog (3a) gave 82% yield, and the thiomorpholine analog (6a) gave 94% yield [1]. The morpholine derivative thus outperforms pyrrolidine by +10 percentage points and essentially matches piperidine while offering superior post-synthetic physicochemical properties (see Evidence Items 2 and 3).
| Evidence Dimension | Isolated yield of N-Boc-(R)-α-methyl-β-(sec-amino)alanine |
|---|---|
| Target Compound Data | 92% (compound 5a, morpholine adduct, R=CH3) |
| Comparator Or Baseline | 4a (piperidine): 90% yield; 3a (pyrrolidine): 82% yield; 6a (thiomorpholine): 94% yield |
| Quantified Difference | +2% vs. piperidine; +10% vs. pyrrolidine; −2% vs. thiomorpholine |
| Conditions | Ring-opening of N-Boc-α-methylserine β-lactone (1 mmol) with 3 equiv amine in CH2Cl2, 2–24 h, purification by flash chromatography on silica gel (CHCl3–MeOH–AcOH 90:10:2) |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and improved supply reliability for procurement at research and pilot scale.
- [1] Olma, A.; Lasota, A.; Kudaj, A. A convenient route to optically pure α-alkyl-β-(sec-amino)alanines. Amino Acids 2012, 42, 2525–2528. Table 1, entries 3a–6a. DOI: 10.1007/s00726-011-1055-3. View Source
